

# The Dual-Action Anxiolytic: A Technical Guide to TCS1105

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**TCS1105** is a novel psychoactive compound that has garnered significant interest for its unique pharmacological profile. As a selective ligand for the  $\gamma$ -aminobutyric acid type A (GABA-A) benzodiazepine receptor (BZR), it exhibits a dual mechanism of action, functioning as an agonist at  $\alpha$ 2 subunit-containing receptors while simultaneously acting as an antagonist at those containing the  $\alpha$ 1 subunit. This distinct activity profile translates to potent anxiolytic effects without the sedative and motor-impairing side effects commonly associated with classical benzodiazepines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **TCS1105**, including detailed experimental protocols and visual representations of its mechanism of action.

# **Chemical Structure and Physicochemical Properties**

**TCS1105**, chemically known as N-[(-4-Fluorophenyl)methyl]- $\alpha$ -oxo-1H-indole-3-acetamide, is an indole-3-glyoxylamide derivative. Its chemical structure is characterized by a central indole scaffold linked to a glyoxylamide moiety, which in turn is substituted with a 4-fluorobenzyl group.

Table 1: Physicochemical Properties of TCS1105



Property	Value	Reference
Chemical Name	$N-[(-4-Fluorophenyl)methyl]-\alpha-oxo-1H-indole-3-acetamide$	[1][2]
Molecular Formula	C17H13FN2O2	[1][3]
Molecular Weight	296.3 g/mol	[1][3]
CAS Number	185391-33-7	[1][3]
Appearance	White to off-white solid	[4]
Purity	≥99% (HPLC)	[1][5]
Solubility	Soluble to 100 mM in DMSO and to 20 mM in ethanol	[2][5]
SMILES	O=C(C(NCC1=CC=C(F)C=C1) =O)C2=CNC3=CC=CC=C32	[1]
InChI Key	VWCCHJFFYCGXFL- UHFFFAOYSA-N	[1]
Storage	Store at room temperature	[1][2]

# **Biological Activity and Mechanism of Action**

**TCS1105**'s primary biological activity is the modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system. Its unique profile as a selective  $\alpha 2$  agonist and  $\alpha 1$  antagonist at the benzodiazepine binding site is responsible for its distinct pharmacological effects.

Table 2: Biological Activity of TCS1105



Parameter	Value	Target	Comments	Reference
Ki	118 nM	GABA-A receptor (α2 subunit)	Agonist activity	[1][5]
Ki	245 nM	GABA-A receptor (α1 subunit)	Antagonist activity	[1][5]
In vivo effect	Reduces anxiety- like behavior	-	Anxiolytic	[4]
In vivo effect	Lacks sedative activity	-	-	[1]

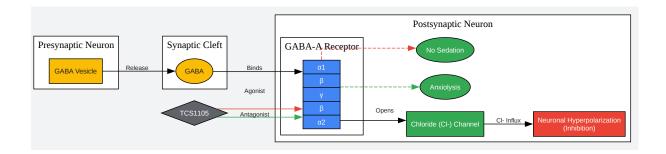
# **Signaling Pathway**

GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions (CI-). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepines and compounds like **TCS1105** bind to an allosteric site on the receptor, modulating the effect of GABA.

The differential effects of **TCS1105** are attributed to the distinct roles of the  $\alpha 1$  and  $\alpha 2$  subunits in mediating the effects of benzodiazepines. Agonism at  $\alpha 2$ -containing GABA-A receptors is primarily associated with anxiolytic and mood-stabilizing effects, while agonism at  $\alpha 1$ -containing receptors is linked to sedation, amnesia, and motor impairment. By selectively activating  $\alpha 2$ -containing receptors and blocking  $\alpha 1$ -containing receptors, **TCS1105** achieves anxiolysis without the common side effects of non-selective benzodiazepines.





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Caption: Signaling pathway of TCS1105 at the GABA-A receptor.

# Experimental Protocols Synthesis of TCS1105 (General Method for Indole-3-glyoxylamides)

The synthesis of **TCS1105** can be achieved through a two-step process involving the acylation of indole followed by amidation.

#### Materials:

- Indole
- · Oxalyl chloride
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- 4-Fluorobenzylamine
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous sodium sulfate



- Silica gel for column chromatography
- Standard organic synthesis glassware
- Inert atmosphere (Argon or Nitrogen)

#### Procedure:

- Formation of Indole-3-glyoxylyl chloride:
  - o Dissolve indole (1 equivalent) in anhydrous DCM or THF under an inert atmosphere.
  - Cool the solution to 0 °C using an ice bath.
  - Slowly add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution.
  - Stir the reaction mixture at 0 °C for 2-3 hours. The formation of a yellow precipitate indicates the formation of the indole-3-glyoxylyl chloride intermediate.

#### Amidation:

- In a separate flask, dissolve 4-fluorobenzylamine (1 equivalent) and TEA or DIPEA (2 equivalents) in anhydrous DCM or THF.
- Slowly add the solution of the amine and base to the suspension of indole-3-glyoxylyl chloride at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
  - Upon completion, quench the reaction with water.
  - Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

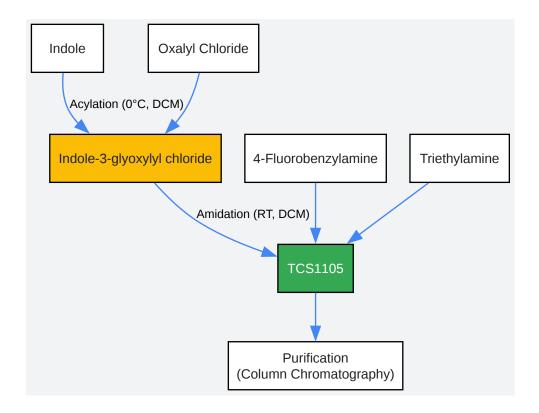




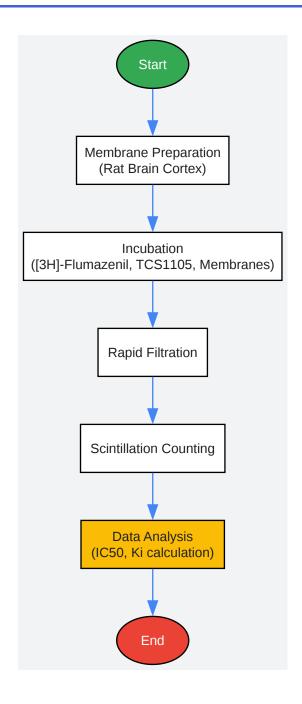


- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure **TCS1105**.









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